molecular formula C21H32N2O5 B2821559 4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine CAS No. 1706143-83-0

4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine

Cat. No.: B2821559
CAS No.: 1706143-83-0
M. Wt: 392.496
InChI Key: KKXQCDANGBHHNX-UHFFFAOYSA-N
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Description

4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine is a sophisticated synthetic organic compound of significant interest in pharmacological research and drug discovery. This molecule features a bipiperidine backbone, a structural motif prevalent in neurologically active compounds, which is functionalized with a 4-methoxy group and an acylated 2,3,4-trimethoxybenzoyl moiety. The specific stereochemistry and substitution pattern of this compound suggest potential as a key intermediate or active investigational agent in the development of therapeutics targeting the central nervous system. Its molecular structure is engineered for targeted biological activity, likely influencing neurotransmitter receptors or enzymatic pathways. Researchers value this compound for its potential application in probing neurodegenerative diseases, psychiatric disorders, and pain management pathways. The presence of multiple methoxy groups enhances its bioavailability and membrane permeability, making it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans. Strict handling protocols are recommended, and all research should comply with applicable safety regulations. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, stability, and storage conditions.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O5/c1-25-16-9-13-22(14-10-16)15-7-11-23(12-8-15)21(24)17-5-6-18(26-2)20(28-4)19(17)27-3/h5-6,15-16H,7-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXQCDANGBHHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CCN(CC2)C(=O)C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine typically involves multi-step organic reactions. The process begins with the preparation of the bipiperidine core, followed by the introduction of the methoxy and trimethoxybenzoyl groups through specific reactions such as nucleophilic substitution and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced analytical methods, such as high-performance liquid chromatography (HPLC), ensures the quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield ketones, while reduction can produce alcohols or amines

Scientific Research Applications

4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-1’-(2,3,4-trimethoxybenzoyl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Bipiperidine Derivatives

Core Bipiperidine Derivatives

1,4'-Bipiperidine (Parent Compound)
  • Structure : Two piperidine rings connected via a single bond (C10H20N2; MW 168.28 g/mol) .
  • Role : Serves as a scaffold for bioactive molecules. Substituents on the nitrogen or carbon atoms dictate target specificity and potency.
  • Comparison : The target compound introduces methoxy and benzoyl groups, enhancing steric bulk and electronic effects compared to the unmodified parent .

Antipsychotic Agents: Pipamperone

  • Structure : 1'-[4-(4-Fluorophenyl)-4-oxobutyl]-1,4'-bipiperidine-4'-carboxamide .
  • Key Features :
    • Carboxamide group at 4'-position.
    • Fluorophenylbutyl chain for dopamine receptor antagonism.
  • dopamine receptors). The methoxy groups may enhance metabolic stability compared to pipamperone’s alkyl chain .

Anticancer Agents: Irinotecan Hydrochloride

  • Structure : [1,4'-Bipiperidine]-1'-carboxylic acid ester linked to a camptothecin analog .
  • Key Features :
    • Carboxylic acid ester enables hydrolysis to active metabolite SN-36.
    • Topoisomerase I inhibition mechanism.
  • Comparison: The target compound’s benzoyl group lacks the ester functionality critical for irinotecan’s prodrug activation. Trimethoxy substitution may confer DNA intercalation or tubulin-binding properties, diverging from topoisomerase targeting .

Metal Complex Ligands: Pd(II) Complexes

  • Structures : Binuclear Pd complexes with 1,4'-bipiperidine ligands (e.g., Pd(BHEP)-1,4-bipiperidine) .
  • Key Features: Stability influenced by hydrogen bonding and donor atoms (N vs. S).
  • Comparison: The target compound’s methoxy and benzoyl groups could enhance ligand stability via π-π stacking or hydrogen bonding, similar to Pd(BHEP) complexes. However, the absence of sulfur donors (cf. Pd(MME) complexes) may reduce labilization effects .

Metabolic Derivatives: [1,4'-Bipiperidine]-1'-Carboxylic Acid

  • Role : Metabolite of bipiperidine-containing drugs .
  • Key Features :
    • Carboxylic acid group introduced via oxidative metabolism.
  • Comparison :
    • The target compound’s benzoyl group may undergo hydrolysis or demethylation, yielding metabolites distinct from the carboxylic acid derivative .

Data Tables

Table 1: Structural and Functional Comparison of Bipiperidine Derivatives

Compound Substituents Molecular Weight (g/mol) Therapeutic Area Key Features
Target Compound 4-Methoxy, 2,3,4-trimethoxybenzoyl ~479.5* Drug discovery (potential) Lipophilic, electron-rich aromatic
Pipamperone 4'-Carboxamide, fluorophenylbutyl 423.51 Antipsychotic Dopamine antagonism
Irinotecan 1'-Carboxylic acid ester 677.18 (trihydrate) Anticancer Topoisomerase I inhibition
1,4'-Bipiperidine (Parent) None 168.28 Scaffold Baseline for derivatization

*Estimated based on structural formula.

Table 2: Stability and Fragmentation Patterns (Mass Spectrometry)

Compound Type Fragmentation Pathway Stability Under Electron Impact Reference
1,3-Oxazinoquinolines CO2 elimination Low
1,4-Oxazinoquinolines CO elimination High
Target Compound (Hypothetical) Likely benzoyl or methoxy fragmentation Moderate (predicted) -

Key Research Findings

  • Synthetic Utility : 4-Methoxy-1,4'-bipiperidine is a versatile intermediate, as seen in the synthesis of pyrazolo-pyridine derivatives .
  • Stability: Analogous to Pd(II) complexes, the target compound’s aromatic groups may stabilize interactions with biological targets via non-covalent bonding .

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-1'-(2,3,4-trimethoxybenzoyl)-1,4'-bipiperidine, and how can yield be optimized?

The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include acylation of the bipiperidine core with 2,3,4-trimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) to ensure efficient coupling. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.
  • Solvent selection : Using aprotic solvents like dichloromethane for improved solubility of intermediates.
  • Catalyst use : Palladium on carbon for selective reductions of nitro or benzyl-protecting groups. Scale-up requires continuous flow reactors and automated systems to ensure reproducibility and high yield (>75%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR confirms the bipiperidine backbone and substitution patterns (e.g., methoxy groups at 2,3,4-positions).
  • HPLC : Purity assessment (>95% by area at 254 nm) using reverse-phase columns with acetonitrile/water gradients.
  • Elemental analysis : Validates empirical formula (e.g., C, H, N content within 0.4% of theoretical values). Discrepancies may indicate residual solvents or byproducts .

Q. How can researchers assess the compound’s biological activity in preliminary assays?

  • Receptor binding assays : Screen for affinity against GPCRs or ion channels due to structural similarity to neuroactive bipiperidines.
  • Cellular viability tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity.
  • Enzyme inhibition studies : Test against kinases or phosphatases using fluorogenic substrates. Dose-response curves (IC50) guide further optimization .

Advanced Research Questions

Q. What experimental design principles apply to optimizing reaction conditions for scale-up?

Employ factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). For example:

  • Central Composite Design (CCD) : Models non-linear relationships to identify optimal conditions (e.g., 60°C, 1.2 eq. acyl chloride).
  • Response Surface Methodology (RSM) : Maximizes yield while minimizing impurities. Statistical software (e.g., JMP, Design-Expert) analyzes data and predicts robustness .

Q. How should researchers resolve contradictions in spectroscopic and elemental analysis data?

Discrepancies between NMR peak integration and elemental analysis (e.g., N% deviation) may arise from:

  • Hydrate formation : Characterize via Karl Fischer titration or TGA.
  • Co-crystallized salts : Use ion chromatography or mass spectrometry.
  • Byproduct interference : Purify via recrystallization (n-hexane/EtOAc) and re-analyze. Document batch-specific variations in supplementary data .

Q. What strategies improve purification of this hydrophobic bipiperidine derivative?

  • Column chromatography : Employ gradient elution (hexane → ethyl acetate) with silica gel to separate non-polar byproducts.
  • Crystallization : Use mixed solvents (e.g., methanol/dichloromethane) to enhance crystal formation.
  • Centrifugal partitioning : Effective for gram-scale purification with recovery rates >85% .

Q. How can researchers identify the primary pharmacological targets of this compound?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.
  • DARTS (Drug Affinity Responsive Target Stability) : Proteolytic resistance assays reveal stabilized target proteins.
  • Molecular docking : Screen against homology models of suspected targets (e.g., serotonin receptors) using AutoDock Vina .

Methodological Notes

  • Controlled experiments : Always include negative controls (e.g., unacylated bipiperidine) in bioassays to isolate target effects.
  • Data validation : Cross-validate HPLC purity with LC-MS to detect low-abundance impurities (<1%) .
  • Ethical compliance : Follow TCI America’s safety protocols (e.g., PPE, fume hood use) during synthesis .

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